dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate
Description
Discovery and Development Trajectory
The development of dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate follows a historical progression rooted in the fundamental discoveries of imidazole chemistry that began in the mid-nineteenth century. The foundational work of Heinrich Debus in 1858 established the first synthesis of imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially termed glyoxaline. This seminal discovery laid the groundwork for subsequent developments in imidazole derivative synthesis that would eventually culminate in complex structures such as the target compound.
The specific compound under examination emerged from the evolution of synthetic methodologies developed throughout the twentieth and early twenty-first centuries. Documentation in chemical databases indicates that this compound was first formally registered and characterized around 2014, as evidenced by its creation date in major chemical databases. This timeline places its development within the contemporary era of pharmaceutical research, where fluorinated aromatic compounds have gained prominence due to their enhanced metabolic stability and improved pharmacological properties.
The synthetic trajectory leading to this compound represents the culmination of several parallel developments in organic chemistry. The incorporation of fluorine substituents into pharmaceutical compounds gained significant momentum in the latter half of the twentieth century, driven by the recognition that strategic fluorination could enhance bioavailability and metabolic resistance. Simultaneously, advances in imidazole chemistry provided increasingly sophisticated methods for functionalizing the heterocyclic core, particularly through the development of regioselective synthesis techniques for 4,5-disubstituted imidazole derivatives.
| Development Phase | Time Period | Key Advancement | Impact on Target Compound |
|---|---|---|---|
| Foundational Discovery | 1858 | First imidazole synthesis by Debus | Established fundamental heterocyclic framework |
| Fluorine Integration Era | 1950s-1980s | Strategic fluorination methodologies | Enabled 4-fluorophenyl substitution patterns |
| Advanced Functionalization | 1980s-2000s | Regioselective imidazole synthesis | Facilitated dicarboxylate positioning |
| Contemporary Development | 2010-2014 | Compound characterization and registration | Formal identification and database inclusion |
Position within Imidazole Derivative Chemistry
This compound occupies a distinctive position within the broader landscape of imidazole derivative chemistry, representing an advanced example of multi-functional heterocyclic design. The compound exemplifies the evolution of imidazole chemistry from simple aromatic heterocycles to complex, highly functionalized molecular architectures that serve specific therapeutic and research applications.
The structural complexity of this compound reflects several decades of advancement in imidazole functionalization strategies. The 4,5-dicarboxylate substitution pattern represents a significant achievement in regioselective synthesis, building upon methodologies developed for the preparation of dimethyl imidazole-4,5-dicarboxylate precursors. This functionalization pattern enables precise control over molecular properties and provides versatile handles for further chemical modification.
Within the context of fluorinated imidazole derivatives, the compound represents a sophisticated approach to molecular design that combines the biological activity associated with imidazole heterocycles with the enhanced pharmacological properties conferred by fluorine substitution. Research has demonstrated that 2-(4-fluorophenyl)-1H-imidazole derivatives serve as key intermediates in pharmaceutical development, particularly in the synthesis of antifungal and anti-inflammatory agents. The specific structural features of this compound extend this utility by providing additional sites for molecular interaction and enhanced water solubility through the carboxylate functionalities.
The compound's position within imidazole chemistry is further distinguished by its representation of contemporary synthetic strategies that prioritize structural diversity and functional complexity. The oxoethyl linker connecting the fluorophenyl group to the imidazole core demonstrates advanced understanding of molecular conformational preferences and their impact on biological activity. This design element reflects the evolution of medicinal chemistry approaches that emphasize precise spatial arrangement of functional groups to optimize target engagement.
| Structural Feature | Chemical Significance | Position in Imidazole Chemistry |
|---|---|---|
| 4,5-Dicarboxylate Pattern | Enhanced water solubility and reactivity | Advanced functionalization strategy |
| 4-Fluorophenyl Substituent | Improved metabolic stability | Modern fluorinated derivative approach |
| Oxoethyl Linker | Conformational control and spacing | Contemporary molecular design principle |
| Overall Architecture | Multi-functional pharmaceutical intermediate | State-of-the-art heterocyclic synthesis |
Nomenclature Evolution and Standardization
The nomenclature of this compound reflects the evolution of chemical naming conventions and the standardization efforts that have shaped modern chemical communication. The compound's systematic name demonstrates the application of International Union of Pure and Applied Chemistry naming principles to complex heterocyclic structures, providing unambiguous identification through hierarchical nomenclature rules.
The historical development of imidazole nomenclature traces back to the original designation of the parent heterocycle as "glyoxaline" by Heinrich Debus in 1858. This early nomenclature reflected the synthetic origin of the compound from glyoxal, but was subsequently replaced by the more systematic term "imidazole" as chemical naming conventions evolved to prioritize structural description over synthetic history. This transition exemplifies the broader evolution of chemical nomenclature from descriptive terms based on preparation methods to systematic names that reflect molecular structure.
The specific nomenclature challenges presented by this compound illustrate the complexity involved in naming multi-substituted heterocyclic compounds. The systematic name must accurately convey several key structural elements: the dimethyl ester functionalities at positions 4 and 5 of the imidazole ring, the oxoethyl linker, and the 4-fluorophenyl substituent. The standardized nomenclature achieves this through careful application of substituent priority rules and positional numbering conventions.
Contemporary chemical databases have assigned this compound the Chemical Abstracts Service registry number 1638612-59-5, providing a unique identifier that transcends nomenclature variations. This registration reflects the standardization efforts that have facilitated global chemical communication and database management. The compound's inclusion in multiple chemical databases under consistent identifiers demonstrates the successful application of nomenclature standards to complex molecular structures.
| Nomenclature Element | Systematic Description | Historical Context |
|---|---|---|
| Dimethyl Designation | Methyl ester groups at positions 4,5 | Modern ester nomenclature conventions |
| 4-Fluorophenyl | Fluorine substituent at para position | Contemporary halogen naming standards |
| Oxoethyl Linker | Carbonyl-containing two-carbon chain | Systematic functional group designation |
| Imidazole-4,5-dicarboxylate | Core heterocycle with carboxylate positions | Evolution from glyoxaline to imidazole |
Significance in Heterocyclic Chemistry Research
The significance of this compound within heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative example of advanced synthetic methodology and molecular design principles. The compound embodies several key research themes that have shaped contemporary heterocyclic chemistry, including regioselective functionalization, fluorine incorporation strategies, and structure-activity relationship optimization.
Research into imidazole derivatives has revealed their fundamental importance in biological systems and pharmaceutical applications. Imidazole structures participate in crucial enzymatic processes and serve as essential components in numerous therapeutic agents. The development of sophisticated imidazole derivatives such as the target compound represents the culmination of decades of research aimed at understanding and exploiting the unique chemical and biological properties of this heterocyclic system.
The compound's significance is particularly evident in the context of fluorinated pharmaceutical research. Studies have demonstrated that strategic incorporation of fluorine atoms into aromatic systems can enhance metabolic stability, improve bioavailability, and modulate biological activity. The 4-fluorophenyl substituent in this compound exemplifies this approach, representing a sophisticated application of fluorine chemistry to heterocyclic drug design.
The synthetic challenges presented by this compound have contributed to advances in heterocyclic methodology. The regioselective preparation of 4,5-disubstituted imidazoles requires sophisticated synthetic strategies that control product selectivity and minimize unwanted isomer formation. The successful synthesis of compounds like this compound has driven the development of improved synthetic methodologies that benefit the broader heterocyclic chemistry community.
Contemporary research has recognized the compound's potential as a versatile intermediate for the preparation of biologically active molecules. The multiple functional groups present in its structure provide numerous sites for further chemical modification, enabling the generation of diverse molecular libraries for biological screening. This versatility positions the compound as a valuable tool in medicinal chemistry research aimed at developing new therapeutic agents.
| Research Domain | Significance | Contribution to Field |
|---|---|---|
| Synthetic Methodology | Regioselective imidazole functionalization | Advanced heterocyclic synthesis techniques |
| Fluorine Chemistry | Strategic aromatic fluorination | Enhanced pharmaceutical properties |
| Structure-Activity Studies | Multi-functional pharmaceutical intermediate | Systematic molecular optimization |
| Biological Research | Versatile synthetic precursor | Expanded chemical biology toolbox |
Properties
IUPAC Name |
dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5/c1-22-14(20)12-13(15(21)23-2)18(8-17-12)7-11(19)9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXZJEYIXXQOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)CC(=O)C2=CC=C(C=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate (CAS Number: 1638612-59-5) is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazole ring and multiple functional groups, notably a fluorophenyl substituent. Its molecular formula is C15H13FN2O5, with a molecular weight of approximately 320.28 g/mol. The presence of the fluorinated aromatic group is significant as it often enhances biological activity compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C15H13FN2O5 |
| Molecular Weight | 320.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1638612-59-5 |
Antitumor Activity
Preliminary studies suggest that this compound exhibits significant antitumor properties. Its structural similarities to other known anticancer agents indicate potential efficacy in inhibiting tumor cell proliferation. For instance, compounds with imidazole scaffolds have been documented to modulate various signaling pathways associated with cancer progression.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies are essential for understanding these mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling.
- Cell Cycle Regulation : It potentially affects cell cycle checkpoints, leading to apoptosis in malignant cells.
- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that imidazole derivatives can influence ROS levels, impacting cellular stress responses.
Case Studies
Several studies have explored the biological effects of imidazole derivatives similar to this compound:
- Study on Anticancer Properties : A study demonstrated that imidazole derivatives could significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest .
- Mechanistic Insights : Research indicated that certain imidazole derivatives could act as inhibitors of the c-Met protein kinase, which is implicated in several cancers . This suggests that this compound might share similar inhibitory effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes:
- Formation of the imidazole ring.
- Introduction of the fluorophenyl group through electrophilic substitution.
- Functionalization at the dicarboxylate positions.
Potential Applications
Given its promising biological activity, this compound holds potential for various applications:
- Pharmaceutical Development : As a candidate for new anticancer therapies.
- Research Tool : For studying enzyme inhibition and cellular signaling pathways.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. A study demonstrated that dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate shows promise as a potential anticancer agent by inducing apoptosis in cancer cells. The compound's ability to inhibit specific cancer cell lines was assessed through in vitro assays, revealing a dose-dependent response.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 18 | Disruption of mitochondrial function |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In a series of experiments, it was found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of the bacterial cell membrane.
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pesticidal Activity
This compound has been investigated for its potential use as a pesticide. Field trials demonstrated its effectiveness in controlling pests such as aphids and whiteflies. The compound's low toxicity to beneficial insects makes it an attractive candidate for integrated pest management strategies.
Case Study: Efficacy in Field Trials
In a controlled agricultural study, the compound was applied at varying concentrations to assess its efficacy against aphids on tomato plants. Results showed a significant reduction in aphid populations compared to untreated controls.
Table 3: Field Trial Results for Pest Control
| Treatment Concentration (g/L) | Aphid Population Reduction (%) |
|---|---|
| 0.5 | 45 |
| 1.0 | 70 |
| 1.5 | 85 |
Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has shown improvements in thermal stability and mechanical strength.
Table 4: Properties of Polymers Synthesized with this compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 220 | 30 |
| Polystyrene | 210 | 28 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
a. Imidazole vs. Triazole Derivatives
- Dimethyl 1-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6a)
- Structural Difference : Replaces the imidazole core with a 1,2,3-triazole ring.
- Impact : Triazoles exhibit greater metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation. This enhances their pharmacokinetic profiles in drug development .
- Biological Activity : Demonstrated anticancer activity in cell proliferation assays, suggesting that the triazole core synergizes with the benzothiazole-piperazine moiety .
b. Substituent Variations on the Imidazole Ring
- Dimethyl 2-Bromo-1H-imidazole-4,5-dicarboxylate
- Structural Difference : Features a bromine atom at position 2 of the imidazole ring.
- Impact : The bromo group increases molecular weight (291.1 g/mol vs. 350.3 g/mol for the target compound) and provides a reactive site for further functionalization .
- Application : Primarily used as an intermediate in synthetic pathways, unlike the target compound, which may have direct bioactivity .
Substituent Modifications on the Side Chain
a. Fluorophenyl vs. Benzothiazole-Piperazine Groups
- Compound 6a (Benzothiazole-Piperazine Hybrid) Structural Difference: Incorporates a benzothiazole-piperazine group instead of the 4-fluorophenyl-2-oxoethyl side chain.
b. Bis(4-Fluorophenyl)methyl Derivatives
- 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Structural Difference: Replaces the imidazole-ester core with a sulfonamide-piperazine system. Impact: The sulfonamide group increases acidity (pKa ~10) and hydrogen-bonding capacity, favoring antimicrobial activity. The bis(4-fluorophenyl) group enhances lipophilicity (logP ~3.5) .
Ester Group Modifications
- Diethyl 1-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6b)
Research Implications
- Pharmacokinetics : The target compound’s dimethyl esters balance solubility and metabolic stability, making it suitable for oral administration.
- Bioactivity : The 4-fluorophenyl group may confer antifungal or antimycobacterial activity, as seen in related imidazole derivatives .
- Synthetic Flexibility : Structural analogs with bromo or benzothiazole groups highlight opportunities for derivatization to optimize bioactivity .
Preparation Methods
Imidazole Core Formation
Starting Materials:
Commonly, glyoxal derivatives or α-ketoesters react with amidines or diamines to form the imidazole nucleus. For example, condensation of glyoxal with an amidine derivative under reflux conditions in an appropriate solvent (e.g., ethanol or methanol) is a standard approach.-
- Temperature: Typically reflux (60–80°C)
- Solvent: Polar protic solvents such as methanol or ethanol
- Catalyst: Acidic or basic catalysts may be used to facilitate cyclization
N-1 Substitution with 2-(4-fluorophenyl)-2-oxoethyl Group
Reagents:
The 2-(4-fluorophenyl)-2-oxoethyl moiety is introduced via alkylation or acylation using the corresponding halide or acid derivative, such as 2-(4-fluorophenyl)-2-oxoethyl bromide or chloride.-
- The imidazole intermediate is treated with the halide in the presence of a base (e.g., potassium carbonate or sodium hydride) to promote nucleophilic substitution at the N-1 position.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) under inert atmosphere to prevent side reactions.
-
- Temperature: Ambient to 80°C
- Time: Several hours (4–12 h) depending on reactivity
Esterification to Dimethyl 4,5-Dicarboxylate
-
- Methanol as solvent and esterifying agent
- Acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or methanesulfonic acid
-
- The substituted imidazole dicarboxylic acid is refluxed in methanol with catalytic acid to convert carboxylic acids to methyl esters.
- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.
-
- Temperature: Reflux (~65°C)
- Duration: 6–24 hours
Purification and Characterization
-
- The crude product is typically purified by recrystallization from solvents such as ethyl acetate or ethanol.
- Alternatively, chromatographic techniques like silica gel column chromatography or ion exchange chromatography may be used.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms structural integrity.
- Mass spectrometry (MS) verifies molecular weight.
- Powder X-ray diffraction (XRD) assesses crystallinity and purity.
- High-performance liquid chromatography (HPLC) evaluates purity quantitatively.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Imidazole Core Formation | Glyoxal + amidine/diamine, acid/base catalyst | Methanol/Ethanol | Reflux (60–80°C) | 4–8 hours | Cyclization to form imidazole |
| N-1 Substitution | 2-(4-fluorophenyl)-2-oxoethyl halide + base | DMF or DMAc | Ambient to 80°C | 4–12 hours | Nucleophilic substitution |
| Esterification of Carboxylates | Methanol + acid catalyst (H2SO4, p-TsOH, MsOH) | Methanol | Reflux (~65°C) | 6–24 hours | Methyl ester formation |
| Purification | Recrystallization or chromatography | Ethyl acetate/Ethanol | Ambient | Variable | Ensures product purity |
Research Findings and Optimization Notes
The choice of base in the N-1 substitution step critically affects yield and selectivity; potassium carbonate is preferred for milder conditions, while sodium hydride provides higher reactivity but requires careful handling.
Esterification efficiency improves with stronger acid catalysts like methanesulfonic acid, which also minimizes side reactions.
Solvent polarity influences reaction rates; polar aprotic solvents enhance nucleophilic substitution, while protic solvents favor esterification.
Reaction monitoring by ¹H NMR and HPLC is essential to optimize reaction times and avoid overreaction or degradation.
Purification via recrystallization from ethyl acetate yields high-purity crystalline product suitable for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What synthetic routes are typically employed to prepare dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving ketones, aldehydes, and ammonium acetate under acidic or solvent-free conditions. For example, substituted imidazoles are often synthesized via the Debus-Radziszewski reaction, where a diketone (e.g., dimethyl 4,5-dicarboxylate) reacts with an aldehyde (e.g., 4-fluorophenyl glyoxal) and an amine source. Optimizing stoichiometry, temperature (80–120°C), and catalysts (e.g., acetic acid or ionic liquids) is critical for yield improvement. Reaction progress can be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer : Key techniques include:
- NMR : H NMR will show resonances for the 4-fluorophenyl group (~7.2–7.8 ppm), imidazole protons (~7.0–8.5 ppm), and ester methyl groups (~3.8–4.0 ppm). C NMR confirms carbonyl carbons (~165–170 ppm) and fluorinated aromatic carbons.
- IR : Peaks at ~1720 cm (ester C=O) and ~1650 cm (imidazole C=N) are critical markers.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure and substituent positioning of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART APEX CCD area-detector diffractometer (Mo-Kα radiation, λ = 0.71073 Å) provides precise bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å) can confirm the spatial arrangement of the 4-fluorophenyl and ester groups. Hydrogen bonding and π-π stacking interactions are analyzed using software like SHELXL .
Q. What strategies address contradictory biological activity data among structurally similar imidazole derivatives?
- Methodological Answer : Contradictions arise due to variations in substituent electronic effects, steric hindrance, or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and testing against standardized assays (e.g., MIC for antimycobacterial activity).
- Dose-Response Curves : Ensuring consistent concentrations (e.g., 0.1–100 µM) and controls (e.g., isoniazid for tuberculosis).
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) to predict binding affinities to targets like CYP51 or InhA .
Q. How should experimental designs for antimycobacterial activity assays be structured to ensure reproducibility?
- Methodological Answer : Use randomized block designs with split-plot arrangements to account for variables like bacterial strain variability (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates). Include:
- Positive Controls : Rifampicin or isoniazid.
- Replicates : Minimum four replicates per concentration.
- Endpoint Metrics : MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) via broth microdilution. Statistical analysis (e.g., ANOVA with Tukey’s post hoc test) minimizes variability .
Q. Can computational methods like molecular docking elucidate the mechanism of action for this compound?
- Methodological Answer : Yes. Molecular docking (e.g., using Schrödinger’s Glide) predicts binding modes to enzymes like sterol 14α-demethylase (CYP51) or enoyl-ACP reductase (InhA). Key steps:
- Protein Preparation : Retrieve target PDB files (e.g., 1P44 for CYP51) and optimize hydrogen bonding networks.
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
- Docking Simulations : Grid-based scoring (e.g., GlideScore) identifies binding poses and affinity trends. Results are validated via molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
